molecular formula C16H23N3O8 B2825094 4-((4-Ethoxy-2-nitrophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid CAS No. 1104226-57-4

4-((4-Ethoxy-2-nitrophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid

Cat. No.: B2825094
CAS No.: 1104226-57-4
M. Wt: 385.373
InChI Key: VUSGBSNVJVFKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 4-oxobutanoic acid featuring two key substituents:

  • 4-Ethoxy-2-nitrophenyl group: Aromatic ring substituted with ethoxy (-OCH2CH3) and nitro (-NO2) groups at positions 4 and 2, respectively.
  • 2-((2-(2-hydroxyethoxy)ethyl)amino group: A hydrophilic side chain containing hydroxyl (-OH) and ether (-O-) groups, which likely enhances aqueous solubility compared to non-polar analogues .

Molecular Formula: C16H21N3O9 (inferred from and ).

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O8/c1-2-27-11-3-4-12(14(9-11)19(24)25)18-15(21)10-13(16(22)23)17-5-7-26-8-6-20/h3-4,9,13,17,20H,2,5-8,10H2,1H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSGBSNVJVFKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

All compared compounds share the 4-oxobutanoic acid backbone but differ in substituents on the aromatic ring and amino side chains.

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents on Aromatic Ring Amino Side Chain Key Properties/Applications Reference
4-((4-Ethoxy-2-nitrophenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid C16H21N3O9 4-ethoxy, 2-nitro 2-(2-hydroxyethoxy)ethyl Enhanced solubility, potential bioconjugation
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid C21H21NO6 2,5-dimethoxy None (chalcone-derived amide) Synthetic intermediate for amide chalcones
4-[(4-Bromophenyl)amino]-4-oxo-2-[(thiophen-2-ylmethyl)amino]butanoic acid C15H14BrNO3S 4-bromo Thiophen-2-ylmethyl Halogenated analogue; potential bioactivity
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid C10H12N2O3 None (2-aminophenyl) Amino group at C2 Endogenous metabolite (e.g., in metabolic disease studies)
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid C19H19NO5S Phenyl, ethoxycarbonyl Thienyl substituent Sulfur-containing heterocyclic derivative

Q & A

Q. Table 1. Key Functional Group Reactivities and Handling Strategies

Functional GroupReactivity ConcernMitigation StrategyReference
Nitro (Ar–NO₂)Electrophilic substitution interferenceUse Boc-protected intermediates
Ethoxy (OCH₂CH₃)Hydrolysis under acidic conditionsAvoid strong acids (e.g., H₂SO₄) in reflux
Hydroxyethoxyethyl (HOCH₂CH₂OCH₂CH₂NH)Oxidative degradationStore under inert atmosphere (N₂/Ar)

Q. Table 2. Recommended Analytical Parameters for Purity Assessment

TechniqueParametersTarget Criteria
HPLCColumn: C18, 5 µm; Gradient: 10–90% acetonitrile/0.1% TFA over 20 minRetention time ±0.2 min; peak area >95%
HRMSMode: ESI+; Resolution: 30,000Mass error <5 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.